molecular formula C11H19N3O2 B15312442 Methyl 2-(isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-(isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B15312442
M. Wt: 225.29 g/mol
InChI Key: BNVUUFAOJYISDY-UHFFFAOYSA-N
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Description

Methyl 2-(isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate is a synthetic organic compound with a complex structure It is characterized by the presence of an isopropylamino group, a pyrazolyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-methyl-1H-pyrazole with an appropriate ester, followed by the introduction of the isopropylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

Methyl 2-(isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and amino acid esters, such as:

  • Methyl 2-(isopropylamino)-3-(1H-pyrazol-1-yl)propanoate
  • Ethyl 2-(isopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoate
  • Methyl 2-(tert-butylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoate

Uniqueness

Methyl 2-(isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 3-(5-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanoate

InChI

InChI=1S/C11H19N3O2/c1-8(2)13-10(11(15)16-4)7-14-9(3)5-6-12-14/h5-6,8,10,13H,7H2,1-4H3

InChI Key

BNVUUFAOJYISDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C(=O)OC)NC(C)C

Origin of Product

United States

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